2-Chloro-4-ethylthiazole

Übersicht

Beschreibung

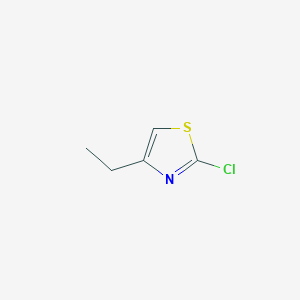

2-Chloro-4-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-4-ethylthiazole can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by cyclization with sulfur. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under varied conditions, enabling the introduction of amines, thiols, or other nucleophiles.

Key Examples:

Mechanistic studies indicate that substitutions proceed via an aromatic nucleophilic pathway, with electron-withdrawing effects of the thiazole ring enhancing reactivity at position 2 .

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction intensity.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6h | 2-Chloro-4-ethylthiazole sulfoxide | 85% |

| mCPBA (1.5 eq) | DCM, 0°C → RT, 12h | This compound sulfone | 92% |

Sulfoxides are intermediates in further functionalization, while sulfones exhibit enhanced stability for downstream applications .

Reduction Reactions

Reductive transformations target both the thiazole ring and the chlorine substituent.

Notable Reductions:

| Method | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 50°C | 4-Ethylthiazole | Bioactive intermediate |

| LiAlH₄ Reduction | Anhydrous ether, reflux | 2-Chloro-4-ethyldihydrothiazole | Ring saturation |

Catalytic hydrogenation removes the chlorine atom, yielding 4-ethylthiazole—a precursor for pharmaceuticals .

Functionalization of the Ethyl Group

The ethyl group at position 4 participates in oxidation and alkylation reactions.

Ethyl Group Reactivity:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 4-(Carboxylic acid)-2-chlorothiazole | Requires harsh conditions |

| Free Radical Bromination | NBS, AIBN, CCl₄ | 4-(Bromoethyl)-2-chlorothiazole | Limited regioselectivity |

Oxidation to a carboxylic acid derivative (e.g., this compound-5-carboxylic acid) expands utility in medicinal chemistry .

Cross-Coupling and Cycloaddition Reactions

The compound participates in palladium-catalyzed cross-couplings and [3+2] cycloadditions.

Examples:

| Reaction Type | Partners | Product | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2-Chloro-4-ethyl-5-phenylthiazole | Pd(PPh₃)₄ |

| Huisgen Cycloaddition | Benzyl azide | Triazole-fused thiazole | Cu(I) |

These reactions enable structural diversification for drug discovery .

Stability and Degradation Pathways

Environmental factors influence decomposition:

-

pH Sensitivity: Hydrolyzes to 4-ethylthiazole-2-ol under alkaline conditions (pH > 10).

-

Thermal Decomposition: Degrades above 200°C, releasing HCl and forming polymeric byproducts.

Wissenschaftliche Forschungsanwendungen

While the search results do not focus solely on the applications of 2-Chloro-4-ethylthiazole, they do provide some information regarding its related compound, 2-Chloro-4-methylthiazole-5-sulfonyl chloride, and thiazole derivatives, which can be relevant. Information on this compound itself is limited to its availability for pharmaceutical testing .

2-Chloro-4-methylthiazole-5-sulfonyl chloride is utilized in research across several fields :

Pharmaceutical Development: It acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting bacterial infections .

Agricultural Chemicals: It is used in formulating agrochemicals like herbicides and fungicides to enhance crop protection and yield .

Analytical Chemistry: The compound is used in analytical methods to detect and quantify thiazole derivatives, assisting researchers in quality control .

Material Science: It is used in developing specialty polymers and coatings, providing improved durability and chemical resistance .

Biochemical Research: Researchers use it to create specific enzyme inhibitors, contributing to studies in metabolic pathways and drug discovery .

Other relevant information:

- Thiazole derivatives have shown potential in medicinal chemistry. For example, 5-(2-chloro-l-hydroxyethyl)-4-methylthiazole has been investigated for preventing neurodegeneration related to conditions like stroke, cerebral ischaemia, hypoxia, epilepsy, Alzheimer's disease, multi-infarct dementia, and Huntington's disease .

- Chalcones , structurally different but still relevant as bioactive compounds, have been explored for various biological activities, including cell cycle arrest in cancer cell lines .

- Thiazolylsulfonamides are being developed with carbonic anhydrase inhibitory activity .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-ethylthiazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-methylthiazole

- 2-Chloro-4-phenylthiazole

- 2-Chloro-4-isopropylthiazole

Comparison: 2-Chloro-4-ethylthiazole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-4-methylthiazole, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects and applications .

Biologische Aktivität

2-Chloro-4-ethylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Target of Action

this compound interacts with various biological targets, influencing multiple biochemical pathways. It can inhibit or activate enzymes and bind to specific receptors, thereby modulating cellular processes.

Mode of Action

The compound's action can be attributed to its ability to interfere with cellular functions at the molecular level. For instance, it may exert effects through enzyme inhibition, receptor modulation, or alterations in gene expression.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Specifically, derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Antitumor Activity

Thiazole compounds have been explored for their anticancer potential. For example, derivatives similar to this compound have shown promising results in inhibiting the proliferation of adenocarcinoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

In animal models, this compound has exhibited anti-inflammatory properties. It has been noted to reduce inflammation markers and alleviate pain in various experimental setups. The dosage-dependent effects highlight its potential as an analgesic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic efficacy. Factors such as absorption rates, distribution in tissues, metabolism, and excretion play a critical role in determining its effectiveness as a therapeutic agent.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that compounds with ethyl substitutions showed enhanced activity against MRSA compared to their unsubstituted counterparts .

- Antitumor Evaluation : In vitro assays demonstrated that this compound derivatives significantly inhibited the growth of cancer cell lines with IC50 values indicating strong antiproliferative effects. These findings underline the potential for developing new anticancer therapies based on thiazole structures .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-chloro-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTPVKJMVDWUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477497 | |

| Record name | 2-Chloro-4-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-12-8 | |

| Record name | 2-Chloro-4-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.